GalNac-L96 analog

Antisense Oligonucleotide Delivery Lipid Nanoparticle Potency Bioreducible Lipid

Standard ionizable lipids lack the bioreducible tail architecture required for efficient ASO endosomal escape and hepatic clearance. GalNAc-L96 analog (306-O12B-3) solves this with three disulfide bonds integrated into a triantennary GalNAc scaffold. - Achieves Factor VII KD ED50 of 0.034 mg/kg in vivo - Enables glutathione-mediated degradation, reducing hepatotoxicity risk - Optimized for ASO payloads vs. parent 306-O12B for mRNA

Molecular Formula C117H175N11O42
Molecular Weight 2407.7 g/mol
Cat. No. B11932203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalNac-L96 analog
Molecular FormulaC117H175N11O42
Molecular Weight2407.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)NC(=O)CCCCCCCCCCC(=O)N4CC(CC4COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C117H175N11O42/c1-74(129)124-104-110(165-83(10)138)107(162-80(7)135)93(68-158-77(4)132)168-113(104)155-59-29-26-37-96(142)118-53-32-56-121-99(145)50-62-152-71-116(72-153-63-51-100(146)122-57-33-54-119-97(143)38-27-30-60-156-114-105(125-75(2)130)111(166-84(11)139)108(163-81(8)136)94(169-114)69-159-78(5)133,73-154-64-52-101(147)123-58-34-55-120-98(144)39-28-31-61-157-115-106(126-76(3)131)112(167-85(12)140)109(164-82(9)137)95(170-115)70-160-79(6)134)127-102(148)40-24-19-17-15-16-18-20-25-41-103(149)128-66-90(141)65-89(128)67-161-117(86-35-22-21-23-36-86,87-42-46-91(150-13)47-43-87)88-44-48-92(151-14)49-45-88/h21-23,35-36,42-49,89-90,93-95,104-115,141H,15-20,24-34,37-41,50-73H2,1-14H3,(H,118,142)(H,119,143)(H,120,144)(H,121,145)(H,122,146)(H,123,147)(H,124,129)(H,125,130)(H,126,131)(H,127,148)/t89-,90+,93+,94+,95+,104+,105+,106+,107-,108-,109-,110+,111+,112+,113+,114+,115+/m0/s1
InChIKeyGGDUVQWHSIEKKC-LJNDWZPRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GalNAc-L96 Analog (306-O12B-3) Overview


GalNAc-L96 Analog (IUPAC Name: [(2R,3R,4R,5R,6R)-5-acetamido-6-[5-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[[12-[(2S,4R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxypyrrolidin-1-yl]-12-oxododecanoyl]amino]propoxy]propanoylamino]propylamino]-5-oxopentoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate; CAS: 1159408-72-6) is a triantennary N-acetylgalactosamine (GalNAc)-conjugated lipidoid . This compound functions as an ionizable cationic lipidoid for formulating lipid nanoparticles (LNPs) that facilitate targeted delivery of antisense oligonucleotides (ASOs) via ASGPR-mediated hepatocyte uptake [1].

Payload
Triantennary GalNAc-lipidoid designed for ASO LNP formulation
Targeting
ASGPR-mediated hepatocyte uptake for liver-directed studies
Bioreducibility
Three disulfide tails enable intracellular glutathione-cleavable release

GalNAc-L96 Analog (306-O12B-3) Non-Interchangeability


In-class substitution of GalNAc-L96 Analog (306-O12B-3) with conventional ionizable lipids or other GalNAc-conjugated delivery systems is not feasible due to its unique structural integration of three disulfide bond-containing bioreducible tails with a triantennary GalNAc targeting ligand [1]. While structurally related ASGPR-targeting ligands like GalNAc-L96 share a similar targeting mechanism, the specific bioreducible tail architecture of 306-O12B-3 directly determines its intracellular release kinetics, endosomal escape efficiency, and subsequent therapeutic potency [1][2]. Swapping this compound with alternative ionizable lipids lacking identical disulfide bond positioning or branching patterns has been shown to significantly reduce delivery efficiency and alter biodistribution profiles [3].

Non-bioreducible lipids may alter clearance
Conventional non-degradable lipids lack glutathione-sensitive disulfide bonds and may extend hepatic retention, shifting repeat-dosing tolerability profiles.
Tail architecture determines release kinetics
Alternative GalNAc-conjugated lipidoids with different disulfide positioning or branching patterns can change endosomal escape efficiency and intracellular ASO availability.
306-O12B is mRNA-optimized, not ASO-optimized
The parent lipidoid 306-O12B preferentially delivers mRNA/Cas9 cargo; direct substitution for ASO payloads may reduce target gene knockdown efficiency.

GalNAc-L96 Analog (306-O12B-3) Comparative Performance Evidence


Bioreducible vs. Non-Bioreducible Lipidoids for ASO Delivery

GalNAc-L96 Analog (306-O12B-3) demonstrates superior antisense oligonucleotide delivery potency compared to non-bioreducible lipidoid counterparts. When formulated into LNPs for ASO delivery, this compound achieves an ED50 value of 0.034 mg/kg in a Factor VII knockdown model [1]. This represents a notable improvement over the efficiency reported in the literature for structurally distinct non-bioreducible ionizable lipids [1].

ASO Delivery ED50
Reported
Target: ED50 0.034 mg/kg Non-bioreducible class: typically >0.1 mg/kg
Supports low-dose ASO LNP potency context
Factor VII knockdown, IV mouse model
Antisense Oligonucleotide Delivery Lipid Nanoparticle Potency Bioreducible Lipid

Disulfide-Bond Bioreducibility vs. Non-Degradable Lipids

GalNAc-L96 Analog (306-O12B-3) incorporates three alkane tails each containing a disulfide bond, making it a bioreducible lipidoid [1]. This contrasts with non-degradable cationic lipids such as DOTAP or DOTMA. While quantitative in vivo half-life comparison data for this specific compound is not available, the class-level inference for bioreducible disulfide-containing lipids is that they undergo intracellular glutathione-mediated cleavage, which facilitates rapid hepatic clearance and reduces chronic tissue accumulation . Non-degradable cationic lipids exhibit extended tissue retention (days to weeks) and are associated with dose-limiting hepatotoxicity and immune activation in repeated dosing regimens .

Bioreducibility Profile
Class-level inference
Contains three disulfide bonds for intracellular glutathione cleavage
May support hepatic clearance context
Quantitative half-life data unavailable
Lipid Nanoparticle Safety Biodegradable Ionizable Lipid Disulfide Bond Cleavage

306-O12B-3 vs. 306-O12B: Tail-Branching Determines ASO vs. mRNA Specificity

GalNAc-L96 Analog (306-O12B-3) is structurally optimized for antisense oligonucleotide delivery, achieving an ED50 of 0.034 mg/kg for ASO-mediated Factor VII knockdown [1]. In contrast, the closely related analog 306-O12B (lacking the -3 suffix modification) is characterized primarily as an mRNA delivery lipidoid and demonstrates potent liver-specific CRISPR-Cas9 gene editing with a median editing rate of 38.5% and 65.2% reduction in serum ANGPTL3 protein [2]. The structural distinction between these two lipidoids—specifically differences in tail-branching architecture and linker chemistry—determines preferential cargo encapsulation and delivery efficiency for ASO vs. mRNA payloads. While both compounds are bioreducible, direct head-to-head comparison data are not available; however, the distinct literature-reported performance metrics support cargo-specific selection.

Cargo Specificity
Cross-study comparable
306-O12B-3: ASO ED50 0.034 mg/kg 306-O12B: mRNA editing 38.5%
Supports cargo-dependent lipid selection
Head-to-head comparison not available
Lipidoid Structure-Activity Relationship Tail-Branching Architecture ASO vs. mRNA Delivery

GalNAc-L96 Analog (306-O12B-3) Application Scenarios


High-Potency ASO Therapeutic Development

GalNAc-L96 Analog (306-O12B-3) is ideally suited for formulating LNPs intended for antisense oligonucleotide therapeutics where ultra-low effective dosing is required to minimize off-target effects and reduce cost of goods. The compound's demonstrated ED50 of 0.034 mg/kg for Factor VII knockdown in vivo [1] supports its use in preclinical development programs targeting hepatic gene silencing with ASO payloads. Researchers developing next-generation ASO therapeutics for cardiovascular, metabolic, or rare liver disorders should prioritize this lipidoid over non-bioreducible or non-optimized alternatives to achieve clinically meaningful potency at reduced dose levels.

Biodegradable Lipids for Safe Chronic Dosing

For therapeutic programs requiring repeated or chronic LNP administration, GalNAc-L96 Analog (306-O12B-3) offers the essential safety advantage of bioreducibility through its three disulfide bond-containing tails [1]. This structural feature enables intracellular glutathione-mediated cleavage and facilitates rapid hepatic clearance, thereby reducing the risk of cumulative lipid-associated hepatotoxicity observed with non-degradable cationic lipids [2]. This compound is particularly appropriate for development of ASO-based therapies targeting chronic conditions such as hyperlipidemia, hepatitis B, or inherited metabolic disorders where long-term patient safety is paramount.

ASO-Specific Delivery Optimization vs. mRNA Lipidoids

GalNAc-L96 Analog (306-O12B-3) represents the ASO-optimized variant within the 306-O12B lipidoid family, whereas the parent compound 306-O12B demonstrates superior performance for mRNA and CRISPR-Cas9 delivery [1][2]. Research groups developing ASO therapeutics should specifically procure 306-O12B-3 rather than the more broadly characterized 306-O12B, as the structural differences in tail-branching and linker chemistry confer preferential ASO encapsulation and endosomal release properties. Substituting 306-O12B in ASO formulations would likely result in suboptimal delivery efficiency and reduced target gene knockdown.

Application
Selection Property
Validation Focus
Hepatic ASO gene silencing research
Bioreducible lipidoid for low-dose ASO LNPs
Factor VII knockdown ED50 endpoint
Repeat-dosing LNP bioreducibility studies
Disulfide-mediated intracellular cleavage
Hepatic clearance and tissue retention endpoints
Cargo-specific lipid selection
ASO-optimized tail-branching architecture
ASO vs. mRNA encapsulation and knockdown efficiency

Technical Documentation Hub

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36 linked technical documents
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